molecular formula C16H10F3NO B1325427 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-57-1

2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1325427
M. Wt: 289.25 g/mol
InChI Key: VTOXIFOQLHQQTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Spectroscopic properties, such as its UV-Vis, IR, NMR, and mass spectra, may also be included .

Scientific Research Applications

Photochemistry and Crystal Structures

  • Study 1: Research has explored the photochemistry and crystal structures of α-adamantylacetophenones, closely related to 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone. This study specifically examined compounds like 1-(4-cyanophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, revealing insights into their conformation and photostability in the solid state, which is significant for understanding their behavior in various applications (Fu, Scheffer, Trotter & Yang, 1998).

Electrochemical Behavior

  • Study 2: A study on 4-trifluoromethylacetophenone (TFMA), which shares the trifluoromethylacetophenone group with our compound of interest, focused on its electrochemical behavior in various mediums. The research highlights the importance of understanding the electroreduction of aromatic ketones and related compounds in developing applications, such as in electrochemical sensors or organic synthesis (Liotier, Mousset & Mousty, 1995).

Catalytic Applications

  • Study 3: Tetraarylstibonium cations, including compounds with a cyanophenyl group, have been evaluated as catalysts for the cycloaddition of oxiranes and isocyanates. The research provides insights into how the structure of these cations, potentially including derivatives of 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, influences their catalytic activity, which is critical for chemical synthesis processes (Yang et al., 2018).

Anti-Malarial Agents

  • Study 4: In the search for novel anti-malarial agents, a study developed a benzophenone derivative with a trifluoromethyl group, showing significant efficacy against the multi-drug resistant Plasmodium falciparum strain. This suggests the potential of using similar compounds, like 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, in developing new treatments for malaria (Wiesner et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes its safety handling procedures and any precautions that need to be taken during its storage and disposal .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis method .

properties

IUPAC Name

4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-4-2-1-3-13(14)15(21)9-11-5-7-12(10-20)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXIFOQLHQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642337
Record name 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-57-1
Record name 4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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